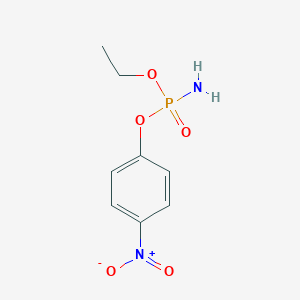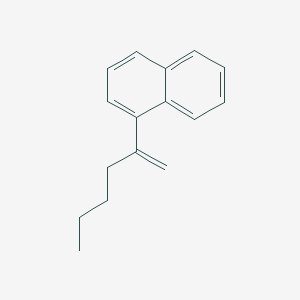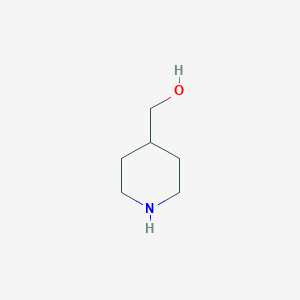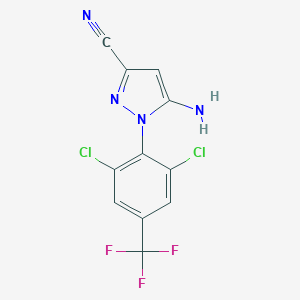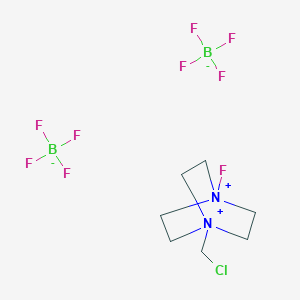
Selectfluor
Vue d'ensemble
Description
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[222]octane bis(tetrafluoroborate) is a highly effective and versatile electrophilic fluorinating reagentThis compound is known for its high reactivity and selectivity, making it a valuable tool in the field of fluorine chemistry .
Applications De Recherche Scientifique
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) has a wide range of applications in scientific research, including:
Mécanisme D'action
Selectfluor, also known as 1-(Chloromethyl)-4-fluoro-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate or 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a widely used reagent in synthetic chemistry . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound is primarily used as an electrophilic fluorinating agent . Its primary targets are organic substrates, particularly those with hydrogen atoms that can be replaced by fluorine substituents . The strong electronegativity of fluorine and its relatively small steric footprint make it of great interest in synthetic chemistry .
Mode of Action
This compound interacts with its targets through electrophilic addition and electrophilic substitution . It introduces fluorine substituents into organic molecules, a process that has historically required molecular fluorine . The toxicity and explosive tendencies of molecular fluorine have necessitated the development of safer alternatives like this compound .
Biochemical Pathways
The introduction of fluorine substituents into organic molecules can affect various biochemical pathways. For instance, the fluorination of imidazoheterocycles with this compound has been optimized using response surface analysis . The fluorination of these compounds can lead to pronounced biological activity and various applications in medicinal chemistry .
Result of Action
The result of this compound’s action is the successful fluorination of organic substrates . This can lead to the creation of new compounds with potential applications in various fields, including medicinal chemistry .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be enhanced in certain solvents . Furthermore, its environmental effects are minor, with impacts on algal growth, sewage-sludge respiration, and the toxicity of several species found to be within acceptable limits .
Analyse Biochimique
Biochemical Properties
Selectfluor is used in various biochemical reactions. It is known for its role in the oxidative reaction of disulfides and amines . This reaction enriches the research content of this compound and provides a valuable vista for the convenient synthesis of sulfinamides .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an electrophilic fluorinating reagent . It can effect oxidative ring opening of 2,5-diarylfurans to cis-1,4-enediones . It can also lead to the formation of α-fluoro-α-arylcarboxylic acids when used for direct fluorination of silyl ketene acetals .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound that can be safely used in laboratory settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) can be synthesized through a multi-step process involving the reaction of 1,4-diazabicyclo[2.2.2]octane with chloromethyl and fluorine sources. The reaction typically takes place in the presence of tetrafluoroboric acid, which acts as a counterion to stabilize the diazonium intermediate .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) undergoes various types of reactions, including:
Electrophilic fluorination: It is widely used for the electrophilic fluorination of organic substrates, such as acetoacetamides and silyl ketene acetals.
Oxidative ring opening: It can effect oxidative ring opening of 2,5-diarylfurans to cis-1,4-enediones.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acetonitrile, triflic acid, and various organic solvents. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound include fluorinated acetoacetamides, α-fluoro-α-arylcarboxylic acids, and fluorinated acylsilanes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Fluorobenzenesulfonimide
- Diethylamino)sulfur trifluoride
- XtalFluor-E®
Uniqueness
Compared to other fluorinating agents, 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) offers higher selectivity and efficiency in electrophilic fluorination reactions. Its ability to operate under mild conditions and its compatibility with a wide range of substrates make it a preferred choice in many synthetic applications .
Propriétés
IUPAC Name |
1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane;ditetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClFN2.2BF4/c8-7-10-1-4-11(9,5-2-10)6-3-10;2*2-1(3,4)5/h1-7H2;;/q+2;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRPHPUGYLSHCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14B2ClF9N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140681-55-6 | |
| Record name | Selectfluor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140681556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CHLOROMETHYL-4-FLUORO-1,4-DIAZOBICYCLO(2.2.2)OCTANE BIS(TETRAFLUOROBORATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P1ZA6R76D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Selectfluor acts as an electrophilic fluorinating agent, transferring a fluorine atom to electron-rich centers in organic molecules, such as activated aromatic rings, alkenes, and enamines. [, , , , , ] This interaction often leads to the formation of C-F bonds.
A: Yes, while primarily known for electrophilic fluorination, this compound can mediate or catalyze a variety of "fluorine-free" transformations. These include oxidations, iodination, bromination, chlorination, nitration, thiocyanation, sulfenylation, alkylation, alkoxylation, heterocycle formation, and deprotection reactions. [, ]
A: In the case of phenyl-substituted alkenes, reactions with this compound in the presence of nucleophiles like water or methanol lead to the formation of vicinal fluorohydroxy or fluoromethoxy alkanes, respectively. [, ] This contrasts with reactions in the absence of nucleophiles, where Ritter-type fluoroamidation occurs.
A: this compound has a molecular formula of C7H14B2ClF9N2 and a molecular weight of 354.26 g/mol. []
A: 1H NMR and 19F NMR spectroscopy are commonly employed to assess the purity and structural features of this compound. []
A: While this compound has an apparent melting point of 190 °C, it can undergo exothermic decomposition at temperatures exceeding 80 °C. []
A: this compound exhibits good solubility in acetonitrile and water. It is also soluble in methanol, ethanol, and acetone, but less so than in acetonitrile. While soluble in DMF and pyridine, this compound can react slowly with these solvents upon heating. It reacts rapidly and exothermically with DMSO. []
A: this compound facilitates a high-yield, one-step synthesis of 2-deoxy-2-fluoro sugars and their glycosides from glycals in the presence of a nucleophile. This method extends to the synthesis of glycosyl fluorides and glycosides from anomeric hydroxy or thioglycoside derivatives. []
A: Yes, gold(I)-catalyzed fluorination-hydration of 2-alkynylphenol derivatives using this compound provides a route to α-fluoro benzofuranones. This reaction involves the formation of C-O, C=O, and C-F bonds in a single step through a gold(I)/gold(III) redox catalytic cycle. []
A: this compound acts as an activator of elemental iodine, enabling the selective introduction of an iodine atom at the α-carbon of aryl alkyl ketones. This reaction proceeds efficiently in methanol as the solvent. [, ]
A: this compound reacts with enamines derived from β-dicarbonyl and monocarbonyl compounds under mild conditions, leading to the formation of difluorinated carbonyl compounds in high yields. []
A: this compound offers several advantages over other electrophilic fluorinating reagents, including its ease of handling, commercial availability, and high selectivity. [, ] It is considered a safer and more convenient reagent compared to alternatives like perchloryl fluoride. []
A: Computational studies, including ab initio calculations, have been employed to model the mechanism of this compound addition to unsaturated systems. These studies have provided insights into the regioselectivity and transition state structures involved in these reactions. []
A: The presence of the N-F bond in the diazoniabicyclo[2.2.2]octane ring system of this compound is crucial for its electrophilic fluorinating ability. [, ] Modifications to this core structure can significantly alter its reactivity and selectivity. [, ]
A: this compound is best stored below 38 °C, with lower temperatures being preferable for bulk storage. It should be handled with care, avoiding contact with skin, eyes, and respiratory tract. []
A: this compound is moderately toxic and can be an irritant. Therefore, appropriate personal protective equipment, including a dust mask, gloves, and safety glasses, should always be worn when handling this reagent. []
ANone: The provided research focuses on the chemical properties and synthetic applications of this compound. Information regarding pharmacological properties like PK/PD, efficacy, resistance, toxicology, drug delivery, biomarkers, etc., is not covered in these studies.
A: Yes, several other reagents can be used for fluorination and other transformations depending on the specific substrate and desired outcome. Some examples include N-fluorobenzenesulfonimide (NFSI), xenon difluoride (XeF2), perchloryl fluoride (ClO3F), and various N-fluoropyridinium salts. [, , , , , ]
A: Both this compound and NFSI are commonly used as electrophilic fluorinating reagents. This compound generally exhibits higher reactivity compared to NFSI, while NFSI often provides better selectivity. The choice between the two reagents depends on the specific substrate and desired reaction outcome. [, , ]
ANone: Specific details on recycling and waste management of this compound are not covered in the provided research. It's important to handle and dispose of this compound and its byproducts according to established chemical waste disposal guidelines.
ANone: The research on this compound leverages a range of analytical techniques, including NMR spectroscopy, X-ray crystallography, and computational chemistry tools. Access to specialized equipment and expertise in these areas is essential for conducting research in this field.
A: this compound was first reported as a fluorinating reagent in the early 1990s and has since gained significant attention due to its versatility and effectiveness. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
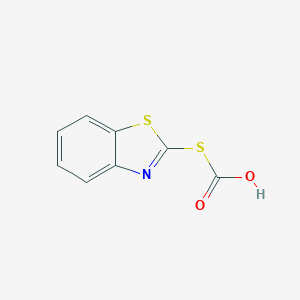
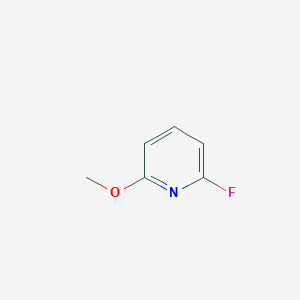
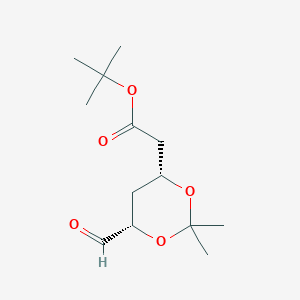

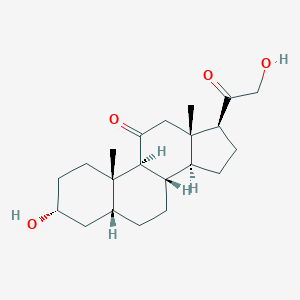
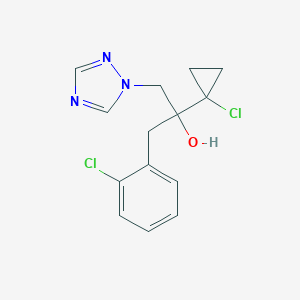
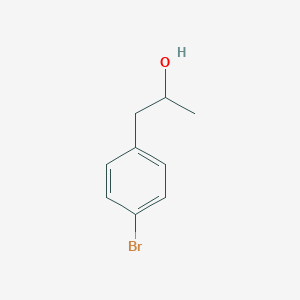
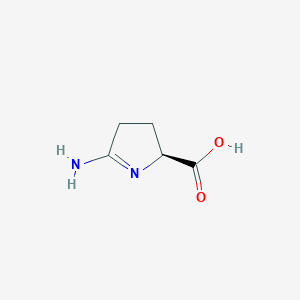
![7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B45686.png)
![5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole](/img/structure/B45687.png)
